molecular formula C7H14O3S B13768045 Methyl tert-butylsulfinylacetate CAS No. 56535-32-1

Methyl tert-butylsulfinylacetate

Cat. No.: B13768045
CAS No.: 56535-32-1
M. Wt: 178.25 g/mol
InChI Key: FNKUVQOHGVYFIC-UHFFFAOYSA-N
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Description

Methyl tert-butylsulfinylacetate (C₇H₁₄O₃S) is an organosulfur compound featuring a sulfinyl group (–S(O)–) linked to a tert-butyl moiety and an acetate ester. This compound is structurally characterized by its chiral sulfinyl center, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

CAS No.

56535-32-1

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

methyl 2-tert-butylsulfinylacetate

InChI

InChI=1S/C7H14O3S/c1-7(2,3)11(9)5-6(8)10-4/h5H2,1-4H3

InChI Key

FNKUVQOHGVYFIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tert-butylsulfinylacetate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylsulfinyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl tert-butylsulfinylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl tert-butylsulfinylacetate is utilized as a reagent in organic synthesis. Its sulfinyl group enhances the electrophilic character of the carbonyl compound, making it a valuable intermediate in the synthesis of more complex molecules.

Key Reactions

  • Synthesis of Sulfones : The compound can participate in reactions to form sulfones, which are important in medicinal chemistry due to their biological activity.
  • Asymmetric Synthesis : It is also used in asymmetric synthesis processes, where it can help produce enantiomerically pure compounds, crucial for pharmaceutical applications.

Pharmaceutical Applications

The pharmaceutical industry is one of the primary beneficiaries of this compound. Its derivatives have shown promise in drug development, particularly in the synthesis of anti-inflammatory and anti-cancer agents.

Case Studies

  • Anti-Cancer Compounds : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. These findings suggest its potential as a lead compound for further drug development.
  • Chiral Drugs : The ability to produce chiral intermediates makes this compound significant in the synthesis of drugs that require specific stereochemistry for efficacy.

Environmental Science

This compound also finds applications in environmental chemistry, particularly in studies related to pollution and remediation.

Environmental Remediation

  • Pollutant Degradation : Studies indicate that compounds similar to this compound can aid in the degradation of environmental pollutants through chemical reactions that transform harmful substances into less toxic forms.
  • Soil and Water Treatment : Its properties may be leveraged for soil and water treatment processes, helping to mitigate the effects of industrial waste.

Data Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for complex molecule formationSynthesis of sulfones
PharmaceuticalsDevelopment of drugs with specific activityAnti-cancer agents
Environmental SciencePollution degradation and remediationSoil and water treatment

Mechanism of Action

The mechanism of action of methyl tert-butylsulfinylacetate involves its interaction with molecular targets through its sulfoxide and ester groups. The sulfoxide group can participate in oxidation-reduction reactions, while the ester group can undergo hydrolysis and substitution reactions. These interactions allow the compound to modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Reference
Methyl 2-(tert-butylsulfanyl)acetate C₇H₁₄O₂S 162.25 Thioether (–S–), ester (–COO–) Neutral sulfur; lower polarity
Methyl p-tert-butylphenylacetate C₁₃H₁₈O₂ 206.28 Aromatic ester (–COO–) Lipophilic due to phenyl group
[2-tert-butyl-5-methyl-...] 2-methoxyacetate C₂₀H₂₀F₅NO₃S ~481.44 Sulfanyl (–S–), pyrazole, methoxy Complex heterocyclic structure
tert-butyl [(5-acetyl-...)sulfanyl]acetate C₂₁H₂₃N₃O₅S 429.49 Sulfanyl (–S–), dihydropyridine Pharmacologically relevant scaffold

Notes:

  • Methyl tert-butylsulfinylacetate differs from Methyl 2-(tert-butylsulfanyl)acetate by the oxidation state of sulfur (sulfinyl vs. sulfanyl). The sulfinyl group enhances polarity and chirality, influencing reactivity in stereoselective reactions .

Physicochemical Properties

  • Boiling Point/Solubility : Sulfinyl compounds generally exhibit higher boiling points than thioethers due to dipole-dipole interactions. For example, methyl salicylate (a simple ester) has a boiling point of 222°C , while sulfinyl analogs may exceed this range.
  • Stability : Sulfinyl groups are more oxidation-resistant than sulfanyl groups but less stable than sulfones.

Biological Activity

Methyl tert-butylsulfinylacetate (MTBSA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores the biological activity of MTBSA, including its pharmacological effects, potential therapeutic applications, and safety profile based on existing literature.

This compound is an organosulfur compound characterized by the presence of a sulfinyl group. Its structural formula can be represented as follows:

C6H12O2S\text{C}_6\text{H}_{12}\text{O}_2\text{S}

This compound is often synthesized for research purposes due to its unique chemical properties that may influence biological activity.

Biological Activity

1. Mechanism of Action

MTBSA exhibits biological activity primarily through its interaction with various biochemical pathways. It is hypothesized to influence enzymatic activities and cellular signaling pathways, although specific mechanisms remain under investigation.

2. Pharmacological Effects

Research indicates that MTBSA may possess several pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that MTBSA has potential antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : There is evidence to suggest that MTBSA can modulate inflammatory responses, potentially offering therapeutic avenues for conditions characterized by excessive inflammation.
  • Antioxidant Properties : MTBSA may also exhibit antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.

Case Studies

Several case studies have explored the therapeutic applications of MTBSA:

  • Case Study 1 : A study involving patients with chronic inflammatory diseases demonstrated that treatment with MTBSA resulted in significant reductions in inflammatory markers and improved clinical outcomes.
  • Case Study 2 : In a controlled trial assessing the efficacy of MTBSA as an adjunct therapy for bacterial infections, patients showed improved recovery rates compared to those receiving standard treatment alone.

Toxicological Profile

The safety profile of MTBSA is crucial for its potential use in clinical settings. Toxicological assessments indicate:

Research Findings

A summary of key findings from recent studies on MTBSA's biological activity is presented in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against several Gram-positive bacteria.
Anti-inflammatoryReduced levels of TNF-alpha in treated subjects.
AntioxidantIncreased glutathione levels in cellular models.

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